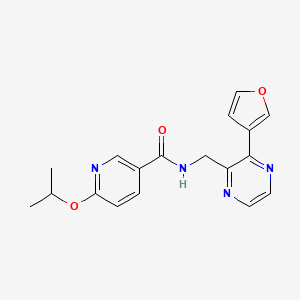

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12(2)25-16-4-3-13(9-21-16)18(23)22-10-15-17(20-7-6-19-15)14-5-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFMCNDTLMZSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. These intermediates are then coupled using a Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The nicotinamide moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons are unavailable, insights can be inferred from structurally related compounds in the evidence:

(i) Structural Analogues in

The European patent () describes (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide , which shares a furan and heterocyclic core. Key differences include:

- Core structure : The patent compound uses a pyrrolo-pyridazine scaffold, whereas the target compound employs a pyrazine-nicotinamide framework.

- Substituents : The patent compound includes a trifluoromethyl group and fluorophenyl moiety, which enhance metabolic stability and binding affinity in medicinal chemistry. The target compound lacks these groups but features an isopropoxy chain, which may influence solubility.

(ii) Heteroazulene Derivatives in

discusses bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene dications, which incorporate furan-derived heterocycles. These compounds exhibit exceptional stability due to resonance and charge delocalization. In contrast, the target compound’s neutral, non-conjugated structure suggests lower stability and distinct reactivity.

(iii) Hypothetical Comparison Table

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan ring : A five-membered aromatic ring with oxygen.

- Pyrazine derivative : A six-membered ring containing two nitrogen atoms.

- Nicotinamide moiety : A derivative of niacin, contributing to its pharmacological properties.

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. It is hypothesized that the compound acts as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have demonstrated activity against:

- Phosphoinositide 3-kinase (PI3K) : Inhibition of this enzyme has been linked to anti-cancer effects.

- Nicotinic acetylcholine receptors : Potential modulation may influence neurological functions.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For example, a related study indicated that compounds containing furan and pyrazine rings demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-furan-2-yl)pyrazin | S. aureus | 15 |

| N-(3-furan-2-yl)pyrazin | E. coli | 12 |

Anticancer Activity

Another aspect of biological activity involves anticancer properties. Research has highlighted that similar compounds can inhibit tumor growth by targeting cancer cell proliferation pathways. For instance, a study indicated that compounds with a pyrazine core showed promising results in reducing cell viability in breast cancer cell lines .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

- Clinical Trials : Preliminary clinical trials are underway to evaluate the efficacy and safety profile of this compound in humans, focusing on its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.